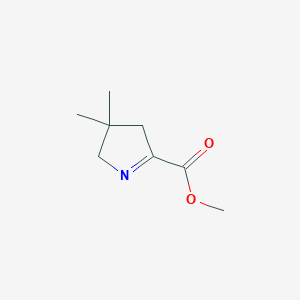
Methyl 3,3-dimethyl-3,4-dihydro-2H-pyrrole-5-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 3,3-dimethyl-3,4-dihydro-2H-pyrrole-5-carboxylate is a heterocyclic organic compound It features a pyrrole ring, which is a five-membered ring containing one nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3,3-dimethyl-3,4-dihydro-2H-pyrrole-5-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the condensation of ethylamine and acetoacetanilide, followed by cyclization to form the pyrrole ring . The reaction conditions often include the use of catalysts and specific solvents to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure consistency and efficiency. The use of continuous flow reactors and automated systems can enhance the scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
Methyl 3,3-dimethyl-3,4-dihydro-2H-pyrrole-5-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrrole derivatives.
Reduction: Reduction reactions can yield different hydrogenated forms of the compound.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the pyrrole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under specific conditions to achieve desired substitutions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrrole-2,5-dicarboxylates, while substitution reactions can produce a variety of functionalized pyrrole derivatives.
Scientific Research Applications
Methyl 3,3-dimethyl-3,4-dihydro-2H-pyrrole-5-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be utilized in the study of enzyme interactions and metabolic pathways.
Industry: It serves as an intermediate in the production of agrochemicals and other industrial products
Mechanism of Action
The mechanism of action of Methyl 3,3-dimethyl-3,4-dihydro-2H-pyrrole-5-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact mechanism depends on the context of its application, such as its role in enzyme inhibition or receptor activation .
Comparison with Similar Compounds
Similar Compounds
Pyrrole-2-carboxylate: Another pyrrole derivative with similar structural features.
Indole-3-carboxylate: Contains an indole ring, which is structurally related to the pyrrole ring.
Imidazole-4-carboxylate: Features an imidazole ring, another five-membered heterocycle with nitrogen atoms.
Uniqueness
Methyl 3,3-dimethyl-3,4-dihydro-2H-pyrrole-5-carboxylate is unique due to its specific substitution pattern and the presence of the ester functional group. This combination of features imparts distinct chemical properties and reactivity, making it valuable for specific synthetic and research applications .
Properties
CAS No. |
106230-20-0 |
|---|---|
Molecular Formula |
C8H13NO2 |
Molecular Weight |
155.19 g/mol |
IUPAC Name |
methyl 3,3-dimethyl-2,4-dihydropyrrole-5-carboxylate |
InChI |
InChI=1S/C8H13NO2/c1-8(2)4-6(9-5-8)7(10)11-3/h4-5H2,1-3H3 |
InChI Key |
ZIHCQRSNGVNRSM-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC(=NC1)C(=O)OC)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















